7-(4-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl piperazine moiety, and a dimethyl purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 4-methoxyphenylpiperazine, and 1,3-dimethylxanthine.
Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with 1,3-dimethylxanthine in the presence of a base like potassium carbonate to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 4-methoxyphenylpiperazine under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as a ligand for various receptors and enzymes. It is often studied for its binding affinity and specificity, which can lead to the development of new biochemical assays and diagnostic tools.
Medicine
In medicine, 7-(4-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is investigated for its potential therapeutic effects. It has been explored as a candidate for the treatment of neurological disorders, cancer, and infectious diseases due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound is used in the development of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylxanthine
- 7-(4-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chlorobenzyl group and a methoxyphenyl piperazine moiety is particularly rare, making it a compound of interest for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H27ClN6O3 |
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Molecular Weight |
495.0 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O3/c1-28-22-21(23(33)29(2)25(28)34)32(16-17-4-6-18(26)7-5-17)24(27-22)31-14-12-30(13-15-31)19-8-10-20(35-3)11-9-19/h4-11H,12-16H2,1-3H3 |
InChI Key |
YORRMHUPDIGGRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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